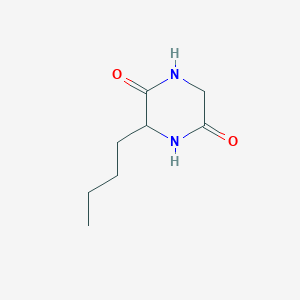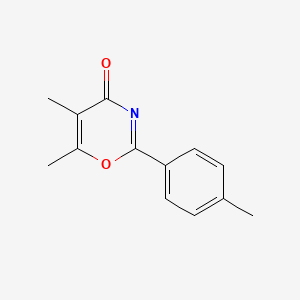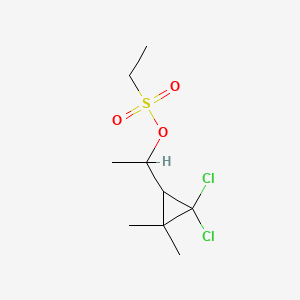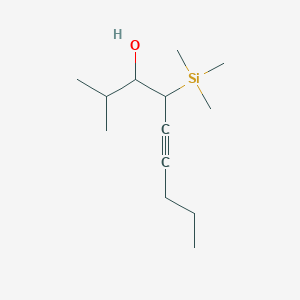sulfanylidene-lambda~5~-phosphane CAS No. 89807-25-0](/img/structure/B14393005.png)
[4-(Diethylphosphorothioyl)butyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It contains a phosphine sulfide group, which is known for its unique chemical properties and applications in various fields. The compound’s structure includes a combination of diethylphosphorothioyl and diphenyl groups, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane typically involves multiple steps, including the reaction of diethylphosphorothioyl chloride with butyl lithium, followed by the introduction of diphenylphosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature is usually maintained at low levels to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine sulfide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its interactions with enzymes and proteins are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways and molecular targets makes it a subject of study in pharmacology and medicinal chemistry.
Industry
Industrially, 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is used in the synthesis of advanced materials and specialty chemicals. Its role in the production of polymers and other high-performance materials is noteworthy.
Mecanismo De Acción
The mechanism of action of 4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Diethylphosphinothioyl)butyl]diphenylphosphine: Similar in structure but with different substituents.
Diphenylphosphine sulfide: Shares the diphenylphosphine sulfide group but lacks the butyl and diethylphosphorothioyl groups.
Diethylphosphorothioyl chloride: A precursor in the synthesis of the compound.
Uniqueness
4-(Diethylphosphorothioyl)butylsulfanylidene-lambda~5~-phosphane is unique due to its combination of diethylphosphorothioyl and diphenyl groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes with metals and interact with biological molecules sets it apart from similar compounds.
Propiedades
Número CAS |
89807-25-0 |
|---|---|
Fórmula molecular |
C20H28P2S2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-diethylphosphinothioylbutyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H28P2S2/c1-3-21(23,4-2)17-11-12-18-22(24,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
Clave InChI |
LEVFFUNIYJYTBM-UHFFFAOYSA-N |
SMILES canónico |
CCP(=S)(CC)CCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)

![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)

![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)


![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)





